molecular formula C18H18ClN3O B11044018 N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

Cat. No.: B11044018
M. Wt: 327.8 g/mol
InChI Key: AQAFVEVKNOJQNF-UHFFFAOYSA-N
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Description

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the 4-chlorophenylmethyl group. The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated benzodiazole derivatives.

Scientific Research Applications

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-({1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-METHYLFURAN-3-CARBOXAMIDE): Shares a similar core structure but differs in the functional groups attached.

    N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-ETHYLACETAMIDE: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C18H18ClN3O/c1-13(23)21(2)12-18-20-16-5-3-4-6-17(16)22(18)11-14-7-9-15(19)10-8-14/h3-10H,11-12H2,1-2H3

InChI Key

AQAFVEVKNOJQNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

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